9-Hydroxynonanoic acid

Übersicht

Beschreibung

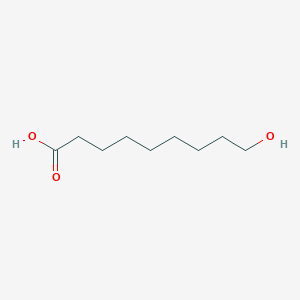

9-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a hydroxy fatty acid, specifically a nonanoic acid where one of the hydrogens of the terminal methyl group is replaced by a hydroxy group . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for preparing 9-hydroxynonanoic acid involves the ozonolysis of vegetable oils, followed by reduction with sodium borohydride . The process typically includes the following steps:

Ozonolysis: Vegetable oils such as soybean oil or castor oil are subjected to ozonolysis in methanol and methylene chloride solution.

Industrial Production Methods: Industrial production of this compound can also be achieved through whole-cell biotransformation using engineered Escherichia coli biocatalysts. These biocatalysts utilize Baeyer-Villiger monooxygenase to convert oleic acid derivatives into this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Hydroxynonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nonanoic acid or further oxidized to produce nonanedioic acid.

Reduction: The hydroxy group can be reduced to form nonanoic acid.

Lactonization: Under metal-catalyzed conditions, this compound can be converted into lactones, such as 1,11-dioxacycloicosane-2,12-dione.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Lactonization: Metal catalysts such as palladium or platinum are used in the lactonization process.

Major Products:

- Nonanoic acid

- Nonanedioic acid

- 1,11-Dioxacycloicosane-2,12-dione

Wissenschaftliche Forschungsanwendungen

Biodegradable Polymers

Synthesis of Polylactones

One of the prominent applications of 9-HNA is its role in the synthesis of biodegradable polylactones. Research has demonstrated that 9-HNA can be converted into lactone monomers, which are essential for creating biodegradable poly(nonanolactones) through ring-opening polymerization. The process involves ozonolysis and hydrogenation of methyl oleate to produce 9-HNA, followed by metal-catalyzed lactonization to yield 1,11-dioxacycloicosane-2,12-dione, a potential monomer for polylactone synthesis. This method has been validated through various analytical techniques, including NMR and mass spectrometry .

Table 1: Synthesis Pathways for Biodegradable Polymers Using 9-HNA

| Step | Process | Outcome |

|---|---|---|

| Step 1 | Ozonolysis of methyl oleate | Production of this compound |

| Step 2 | Lactonization | Formation of lactone monomers |

| Step 3 | Ring-opening polymerization | Synthesis of poly(nonanolactones) |

Biomedical Applications

Bio-based Polyester Polyols

9-HNA has been utilized in the synthesis of bio-based polyester polyols, which are critical for developing biocompatible materials for biomedical applications. These polyols can be employed in drug delivery systems and tissue engineering scaffolds due to their favorable mechanical properties and biodegradability. The incorporation of 9-HNA into polyester formulations enhances their performance in various biomedical contexts .

Case Study: Tissue Engineering

A study highlighted the use of chitosan-based materials functionalized with 9-HNA-derived polyols for tissue engineering. These materials exhibited excellent biocompatibility and mechanical strength, making them suitable candidates for scaffolding in regenerative medicine .

Chemical Synthesis

Production of Dicarboxylic Acids

Recent research indicates that 9-HNA can be oxidized to produce valuable dicarboxylic acids such as azelaic acid. This transformation is facilitated by engineered microbial strains capable of biotransformation processes. The ability to convert fatty acids into useful dicarboxylic acids through enzymatic pathways represents a sustainable approach to chemical synthesis .

Table 2: Biotransformation Pathways Involving 9-HNA

| Substrate | Enzyme/Organism | Product |

|---|---|---|

| This compound | Corynebacterium glutamicum | Azelaic acid |

Wirkmechanismus

The mechanism of action of 9-hydroxynonanoic acid involves its ability to donate a hydron (proton) to acceptor molecules, acting as a Bronsted acid . This property makes it a valuable intermediate in various chemical reactions, including polymerization and esterification processes. The molecular targets and pathways involved in its action are primarily related to its hydroxy and carboxylic acid functional groups, which participate in hydrogen bonding and other interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

- Nonanoic acid

- 9-Hydroxypelargonic acid

- 1,9-Nonanedioic acid

- 10-Hydroxydecanoic acid

Comparison: 9-Hydroxynonanoic acid is unique due to its specific hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to nonanoic acid, it has an additional hydroxy group, making it more versatile in chemical synthesis and industrial applications . Its ability to form lactones and other cyclic structures also sets it apart from similar compounds .

Biologische Aktivität

Overview

9-Hydroxynonanoic acid (9-HNA), also known as 9-hydroxy pelargonate or omega-hydroxynonanoate, is a medium-chain hydroxy acid with the chemical formula . It is classified under hydroxy acids and derivatives, characterized by its slightly acidic nature and moderate solubility in water. This compound has garnered attention in various fields, including biochemistry and pharmacology, for its potential biological activities and applications.

- CAS Number : 3788-56-5

- Molecular Weight : 174.24 g/mol

- Structure :

- Chemical Structure

1. Metabolic Pathways and Biotransformation

This compound serves as a substrate in various metabolic reactions. A notable study demonstrated that when introduced into a biocatalytic system using Corynebacterium glutamicum, 9-HNA was converted into azelaic acid, showcasing its role in biotransformation processes. Specifically, a concentration of 20 mM of 9-HNA led to the production of 16 mM azelaic acid within 8 hours, indicating significant metabolic activity and efficiency of the biocatalyst employed .

3. Role as a Biomarker

This compound has been identified as a potential biomarker for dietary intake of certain foods, particularly potatoes. Its presence can indicate consumption patterns and may serve as an indicator for nutritional studies .

Case Study 1: Synthesis and Application

In a study aimed at synthesizing 9-HNA from methyl ricinoleate or castor oil, researchers reported high yields of the compound through electrochemical methods. This study not only provided insights into efficient synthesis but also highlighted potential applications of 9-HNA derivatives in creating functional materials .

Case Study 2: Biocatalytic Conversion

A detailed exploration of biocatalytic processes involving 9-HNA revealed its utility in producing valuable dicarboxylic acids like nonanedioic acid. The efficiency of these conversions presents opportunities for sustainable chemical manufacturing using biological systems .

Comparative Analysis of Biological Activities

| Property | This compound | Other Hydroxy Fatty Acids |

|---|---|---|

| Solubility | Slightly soluble | Varies (generally low) |

| Antimicrobial Activity | Potentially active | Well-documented |

| Role in Metabolism | Substrate in biotransformation | Varies widely |

| Nutritional Biomarker | Yes | Limited to specific compounds |

Eigenschaften

IUPAC Name |

9-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMICRBFKZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191316 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-56-5 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.